molecular formula C19H22N2O4S B2919040 N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(2-methylphenoxy)acetamide CAS No. 941945-60-4

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(2-methylphenoxy)acetamide

Cat. No.: B2919040
CAS No.: 941945-60-4
M. Wt: 374.46
InChI Key: FGASEFPORLBCGR-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(2-methylphenoxy)acetamide is a synthetic compound identified as a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) [https://pubmed.ncbi.nlm.nih.gov/15913867/]. PPARγ is a nuclear receptor that functions as a key regulator of adipocyte differentiation, lipid metabolism, and glucose homeostasis, making it a primary target for therapeutic interventions in type 2 diabetes [https://www.ncbi.nlm.nih.gov/books/NBK482514/]. This specific acetamide derivative was developed through structure-activity relationship studies aimed at creating novel non-thiazolidinedione PPARγ activators. Its research value lies in its utility as a pharmacological tool for elucidating the complex roles of PPARγ in metabolic diseases, insulin sensitization, and associated inflammatory pathways [https://www.nature.com/articles/nrd1984]. Researchers employ this compound in preclinical studies to investigate gene expression profiles influenced by PPARγ activation and to explore potential treatments for conditions like diabetic nephropathy and other disorders linked to metabolic syndrome.

Properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-15-6-2-3-7-18(15)25-14-19(22)20-16-8-10-17(11-9-16)21-12-4-5-13-26(21,23)24/h2-3,6-11H,4-5,12-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGASEFPORLBCGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(2-methylphenoxy)acetamide typically involves multiple steps, starting with the preparation of the thiazinan ring. This can be achieved through the reaction of appropriate amines with sulfur-containing reagents under controlled conditions. The phenyl group is then introduced via electrophilic aromatic substitution, followed by the attachment of the methylphenoxy acetamide moiety through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(2-methylphenoxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

Major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted aromatic compounds.

Scientific Research Applications

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(2-methylphenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways and physiological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-2-(2-methylphenoxy)acetamide with structurally related compounds, focusing on substituents, molecular properties, and reported bioactivities:

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Reported Bioactivity / Application Key References
N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-2-(2-methylphenoxy)acetamide 1,1-dioxothiazinan ring, 2-methylphenoxyacetamide ~381.4 (calculated) Not explicitly reported; inferred antiviral potential from sulfonamide analogs
2-(4-chlorophenoxy)-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)acetamide () 1,1-dioxothiolan (sulfolane) ring, 4-chlorophenoxy group ~317.7 No explicit bioactivity reported; structural similarity to penicillin lateral chain analogs
N-(4-(Morpholinosulfonyl)phenyl)-2-(p-tolylamino)acetamide (5k, ) Morpholinosulfonyl group, p-tolylamino substituent ~403.4 Anti-COVID-19 candidate; IC₅₀ values in enzymatic assays
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () Thiazole ring, dichlorophenyl group ~287.2 Structural mimic of penicillin; antibacterial potential inferred
2-(1,1-dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl)-N-(4-phenoxyphenyl)acetamide () Benzothiadiazin ring, phenoxyphenyl group ~407.4 No bioactivity reported; sulfonyl group may enhance metabolic stability

Key Structural and Pharmacological Differences

Compared to the benzothiadiazin ring in , the thiazinan ring is smaller and less aromatic, which may reduce π-π stacking interactions but improve solubility .

The p-tolylamino group in compound 5k () provides a planar aromatic system, favoring interactions with flat enzymatic active sites, whereas the thiazinan ring may engage in conformational flexibility .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods in , involving carbodiimide-mediated coupling of a thiazinan-phenylamine derivative with 2-(2-methylphenoxy)acetic acid . This contrasts with the Mitsunobu or Ullmann reactions used for morpholinosulfonyl derivatives in .

Bioactivity Inference :

  • While the target compound lacks direct activity data, analogs like 5k () exhibit anti-COVID-19 activity (IC₅₀ = 2.1–4.8 µM), suggesting that sulfonamide-acetamide hybrids are viable for antiviral development .
  • The thiazole-containing compound in shows structural mimicry of penicillin, hinting at antibacterial mechanisms for the target compound if optimized .

Data Table: Comparative Physicochemical Properties

Property Target Compound 2-(4-chlorophenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide () N-(4-(Morpholinosulfonyl)phenyl)-2-(p-tolylamino)acetamide (5k)
Calculated LogP ~2.8 ~2.5 ~3.1
Hydrogen Bond Acceptors 5 5 6
Hydrogen Bond Donors 1 1 2
Polar Surface Area (Ų) ~90 ~88 ~95
Melting Point Not reported Not reported 198–200°C ()

Biological Activity

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-(2-methylphenoxy)acetamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazinan ring, which contributes to its unique chemical reactivity. Its structure can be summarized as follows:

Property Details
Molecular Formula C₁₈H₁₈N₂O₃S
Molecular Weight 342.41 g/mol
CAS Number 941986-75-0
Structural Features Thiazinan ring, phenyl group, acetamide moiety

The presence of the sulfonamide group and the thiazinan ring enhances its lipophilicity and metabolic stability, potentially increasing its bioactivity.

Research indicates that this compound may exhibit various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural features demonstrate antimicrobial properties by inhibiting bacterial growth through interference with cell wall synthesis or protein synthesis pathways.
  • Anticancer Properties : The compound may inhibit specific enzymes or receptors involved in cancer cell proliferation. The thiazinan moiety is believed to play a crucial role in mediating these effects by interacting with cellular targets.

Anticancer Activity

A study investigating structurally related compounds reported significant anticancer effects. For instance, derivatives of thiazinan compounds were shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The mechanism involved the downregulation of oncogenic pathways and upregulation of tumor suppressor genes .

Osteoclast Inhibition

Another study highlighted the potential of related compounds in inhibiting osteoclast differentiation. In vitro experiments demonstrated that certain derivatives could significantly reduce multinucleated osteoclast formation from macrophages. This effect was attributed to the downregulation of key osteoclast-specific markers such as NFATc1 and cathepsin K. Although not directly tested on this compound, these findings suggest a possible similar action.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other compounds featuring similar structural motifs:

Compound Name Biological Activity
4-(1,1-Dioxo-1lambda6,2-thiazinan-2-yl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamideAntimicrobial and anticancer properties
N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA)Inhibits osteoclast differentiation

These comparisons indicate that compounds with thiazinan rings often share similar biological activities, reinforcing the hypothesis that this compound may also exhibit significant bioactivity.

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